![molecular formula C14H15F3N2O3 B5636349 N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5636349.png)
N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide often involves intricate processes, such as the amination and cyclization of specific intermediates. One study discusses the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, showcasing a method that could be adapted for the synthesis of our target compound through similar synthetic pathways (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family, including oxazolidinones, is characterized by their cyclic structures, which often contribute to their biological activity. The oxazolidinone ring, in particular, is a feature that influences the chemical behavior and reactivity of these molecules. Detailed analysis using dynamic NMR properties provides insights into their structural dynamics and stability (H. Samimi et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is influenced by its functional groups, including the oxazolidinone ring and the acetamide moiety. These groups participate in various chemical reactions, such as cyclization and condensation, which are pivotal in synthesizing related compounds. A study on the synthesis and dynamic NMR properties of similar compounds underlines the reactivity of the oxazolidinone ring and its potential for further chemical modifications (H. Samimi et al., 2010).
properties
IUPAC Name |
N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)10-19(8-11-4-2-1-3-5-11)12(20)9-18-6-7-22-13(18)21/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJPMPCTOJMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)N(CC2=CC=CC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(2-oxo-1,3-oxazolidin-3-YL)-N-(2,2,2-trifluoroethyl)acetamide |
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